molecular formula C11H11BrO2 B13870632 5-(3-Bromophenyl)-5-methyloxolan-2-one

5-(3-Bromophenyl)-5-methyloxolan-2-one

Cat. No.: B13870632
M. Wt: 255.11 g/mol
InChI Key: QBIZAROLQZKQLI-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-5-methyloxolan-2-one is an organic compound that belongs to the class of oxolanes This compound is characterized by the presence of a bromophenyl group attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-5-methyloxolan-2-one typically involves the reaction of 3-bromobenzaldehyde with methyl vinyl ketone in the presence of a base, followed by cyclization to form the oxolane ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-5-methyloxolan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, phenyl-substituted oxolanes, and various substituted phenyl derivatives .

Scientific Research Applications

5-(3-Bromophenyl)-5-methyloxolan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-(3-Bromophenyl)-5-methyloxolan-2-one exerts its effects involves interactions with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as cytochrome P450 enzymes, by binding to their active sites. This inhibition can lead to alterations in metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Bromophenyl)-5-methyloxolan-2-one is unique due to its oxolane ring structure, which imparts specific chemical reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications .

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

5-(3-bromophenyl)-5-methyloxolan-2-one

InChI

InChI=1S/C11H11BrO2/c1-11(6-5-10(13)14-11)8-3-2-4-9(12)7-8/h2-4,7H,5-6H2,1H3

InChI Key

QBIZAROLQZKQLI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)O1)C2=CC(=CC=C2)Br

Origin of Product

United States

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